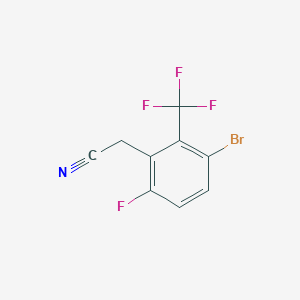

3-Bromo-6-fluoro-2-(trifluoromethyl)phenylacetonitrile

CAS No.: 2091737-61-8

Cat. No.: VC4500154

Molecular Formula: C9H4BrF4N

Molecular Weight: 282.036

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091737-61-8 |

|---|---|

| Molecular Formula | C9H4BrF4N |

| Molecular Weight | 282.036 |

| IUPAC Name | 2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |

| Standard InChI | InChI=1S/C9H4BrF4N/c10-6-1-2-7(11)5(3-4-15)8(6)9(12,13)14/h1-2H,3H2 |

| Standard InChI Key | PQUAZWMWHVWEIZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)CC#N)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]acetonitrile, systematically describes its substitution pattern: a bromine atom at position 3, fluorine at position 6, and a trifluoromethyl group at position 2 on the phenyl ring, with an acetonitrile moiety attached to the aromatic core. Its molecular formula C₉H₄BrF₄N corresponds to a molecular weight of 282.03 g/mol, as verified through multiple analytical sources .

The structural configuration is further defined by its SMILES notation (C1=CC(=C(C(=C1F)CC#N)C(F)(F)F)Br) and InChIKey (PQUAZWMWHVWEIZ-UHFFFAOYSA-N), which provide unambiguous machine-readable descriptors of its atomic connectivity . X-ray crystallography data remains unavailable in public domains, but computational models predict significant electron-withdrawing effects from the trifluoromethyl and bromine groups, creating distinct electronic environments for synthetic modifications.

Physicochemical Properties

Thermal and Bulk Characteristics

Experimental data collated from supplier specifications reveals critical physical parameters:

| Property | Value | Prediction Method | Source |

|---|---|---|---|

| Boiling Point | 260.1 ± 35.0 °C | Computational Estimation | |

| Density | 1.663 ± 0.06 g/cm³ | Predicted | |

| Melting Point | Not Available | - | - |

| Vapor Pressure | Not Available | - | - |

The elevated density compared to typical aromatic nitriles (1.1-1.3 g/cm³) suggests significant molecular packing efficiency influenced by halogen substituents . Solubility profiles remain unquantified, though the presence of polar groups (-CN, -F) implies moderate solubility in aprotic solvents like DMF or DMSO .

Stability and Reactivity

As a polyhalogenated compound, it demonstrates:

-

Thermal Stability: Decomposition above 260°C, making it suitable for high-temperature reactions below this threshold

-

Hydrolytic Sensitivity: Susceptibility to nucleophilic attack at the nitrile group under strongly acidic/basic conditions

-

Photochemical Inertness: No reported photodegradation issues under standard laboratory lighting

Synthesis and Manufacturing

Synthetic Pathways

While detailed procedures are proprietary, retrosynthetic analysis suggests two plausible routes:

Route A: Halogenative Functionalization

-

Friedel-Crafts trifluoromethylation of 3-bromo-6-fluorophenol

-

Bromination position control using directing groups

-

Cyanomethylation via nucleophilic aromatic substitution

Route B: Building Block Assembly

-

Coupling of pre-functionalized benzyl bromide with trimethylsilyl acetonitrile

-

Sequential fluorination/bromination using Balz-Schiemann and electrophilic substitution

Reaction conditions typically involve:

| Supplier | Packaging | Price (USD) | Purity | Availability |

|---|---|---|---|---|

| Apolloscientific | 1g | $325 | 97% | 4-6 weeks |

| SynQuest Laboratories | 5g | $973 | 95% | 8-10 weeks |

| CymitQuimica | 1g | €364 | 97% | In stock |

Scale-up challenges include bromine positioning control (≤2% regioisomer contamination) and purification of the hygroscopic final product .

Applications in Research and Industry

Medicinal Chemistry

The trifluoromethyl group’s +R effect enhances:

-

Lipophilicity (LogP ≈ 2.8): Improved membrane permeation in drug candidates

-

Metabolic Stability: Resistance to cytochrome P450 oxidation

-

Target Affinity: Halogen bonding with enzyme active sites

Ongoing studies explore its incorporation into:

-

Kinase inhibitors (JAK2, BTK families)

-

Antimicrobial agents targeting FtsZ polymerization

Materials Science

Emerging applications leverage its:

-

Dielectric Properties: High dipole moment (≈4.1 D) for organic semiconductors

-

Liquid Crystal Development: Molecular anisotropy from rigid aromatic core

-

Polymer Modifiers: Nitrile group participation in radical polymerization

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | P280: Wear protective gloves |

| H319 | Causes serious eye irritation | P305+P351+P338: Eye rinse |

| H302+H332 | Harmful if swallowed/inhaled | P301+P312: Medical consultation |

| H311 | Toxic in contact with skin | P310: Immediate antidote |

Containment requires Class II cabinets and PTFE-lined storage at ambient temperature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume